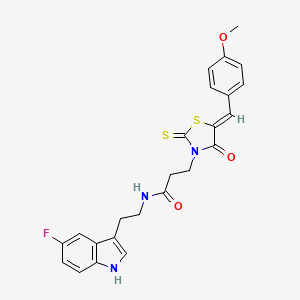

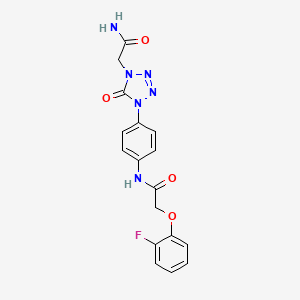

(Z)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thioxothiazolidinone derivatives involves reactions between different chemical entities, including thiophene carboxylate and mercaptoacetic acid, under specific conditions such as the presence of zinc chloride in dioxane, leading to compounds with potential antimicrobial activity (Spoorthy et al., 2021). Another method involves the fusion of 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives using microwave-assisted synthesis, indicating the versatility and efficiency of modern synthetic approaches (Zidar et al., 2009).

Molecular Structure Analysis

The molecular structure of thioxothiazolidinone derivatives, closely related to the target compound, showcases hydrogen-bonded dimers and aromatic π-π stacking interactions, as well as dipolar carbonyl-carbonyl interactions, highlighting the complex intermolecular interactions these compounds can engage in (Delgado et al., 2006).

Chemical Reactions and Properties

These compounds participate in novel addition reactions, as shown by the synthesis of benzothiazin derivatives from methoxycarbonylmethylidene-thioxothiazolidones, demonstrating their reactive versatility and potential as functional materials (Nagase, 1974).

Physical Properties Analysis

The physical properties of thioxothiazolidinone derivatives, such as crystallinity and molecular conformation, are crucial for understanding their behavior in different environments. These aspects are explored through X-ray crystallography and spectroscopic methods, offering insights into their structural integrity and stability under various conditions (Delgado et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thioxothiazolidinone derivatives are influenced by their molecular structure. Studies reveal their potential antimicrobial activity, which is attributed to specific structural features, indicating their utility in designing new antimicrobial agents (Spoorthy et al., 2021).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, including compounds structurally related to "(Z)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide", have shown potential as antibacterial and antifungal agents. These compounds were synthesized efficiently and screened for their antimicrobial activities, revealing significant effects comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).

Antimicrobial Activities

Studies on the antimicrobial activity of rhodanine-3-acetic acid derivatives, which share a common functional group with the mentioned compound, demonstrated effectiveness against a panel of bacteria, mycobacteria, and fungi. The antimicrobial activities were particularly notable against mycobacteria, suggesting potential applications in treating mycobacterial infections (Krátký et al., 2017).

Anticancer Activities

Research on novel 4-thiazolidinone derivatives, which include the core structure of the mentioned compound, has focused on their anticancer activities. Some of these derivatives have shown promising results in antitumor screenings, particularly against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. The investigation highlighted compounds with significant growth inhibition, suggesting potential for further optimization as antitumor agents (Havrylyuk et al., 2010).

properties

IUPAC Name |

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O3S2/c1-31-18-5-2-15(3-6-18)12-21-23(30)28(24(32)33-21)11-9-22(29)26-10-8-16-14-27-20-7-4-17(25)13-19(16)20/h2-7,12-14,27H,8-11H2,1H3,(H,26,29)/b21-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWKESBKTLZTKL-MTJSOVHGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)

![3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2484681.png)

![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)

![N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2484691.png)

![6-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2484692.png)